![molecular formula C18H22N4O3 B3018639 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2097910-43-3](/img/structure/B3018639.png)
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-based compounds has been explored in various studies. While the specific compound "3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide" is not directly mentioned, related research provides insight into the synthesis of similar compounds. For instance, a novel compound with a pyrrolidine-1-carboxamide structure was synthesized and characterized using a range of techniques including 13C NMR, 1H NMR, FT-IR, and MS. The synthesis process was further validated by single crystal X-ray structural analysis, ensuring the accuracy of the molecular structure .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is of significant interest due to their biological activities. In the study of the related compound, the molecular structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(2d, p) basis set. This computational approach was compared with the empirical data obtained from X-ray diffraction, showing consistency between the theoretical model and the actual crystal structure. Such analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound .
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives can be complex and diverse. The research on asymmetric acylation of carboxamides with a chiral auxiliary pyrrolidine moiety highlights the potential for creating stereoselective compounds. This process involves the acylation of carboxamide enolates and the subsequent reduction of the resulting 2-alkyl-3-oxo amides. The stereoselective reduction provides an alternative to the asymmetric aldol reaction, which is a fundamental method for constructing chiral centers in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The study involving the pyrrolidine-1-carboxamide derivative revealed the presence of hydrogen bonds in the solid-state packing of the molecules, which can affect the compound's solubility, melting point, and stability. Additionally, the anti-proliferative activity of the compound was evaluated, showing an inhibition rate of 12.89% at a concentration of 5 μM on A375 cells. This biological activity suggests potential therapeutic applications and warrants further investigation into the compound's properties .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines. These derivatives have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some compounds exhibiting higher selectivity and potency than standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using related compounds, demonstrated good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar pyrimidinyl compounds, showed potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some derivatives demonstrating excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Antifungal Effect : Derivatives containing the pyrimidin-2-yl moiety have been synthesized and investigated for their antifungal activity against Aspergillus terreus and Aspergillus niger, with significant effects observed, highlighting the potential for developing new antifungal agents (Jafar et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity against HCT-116 and MCF-7 cell lines, as well as for their anti-5-lipoxygenase inhibition. The structure-activity relationship analysis provided insights into designing further active compounds (Rahmouni et al., 2016).
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.
Future Directions
The future directions in the research of such compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(20-13(2)19-12)25-14-8-9-22(11-14)18(23)21-15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNJAEYNCPEHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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